molecular formula C9H9FO3 B156069 Ethyl 4-fluoro-2-hydroxybenzoate CAS No. 1737-21-9

Ethyl 4-fluoro-2-hydroxybenzoate

Cat. No.: B156069
CAS No.: 1737-21-9
M. Wt: 184.16 g/mol
InChI Key: SXNJTQFUPJOBMO-UHFFFAOYSA-N
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Description

Ethyl 4-fluoro-2-hydroxybenzoate is an organic compound with the molecular formula C9H9FO3. It is a derivative of benzoic acid, where the hydrogen atom at the fourth position of the benzene ring is replaced by a fluorine atom, and the carboxyl group is esterified with an ethyl group. This compound is known for its applications in various fields, including pharmaceuticals and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4-fluoro-2-hydroxybenzoate can be synthesized through several methods. One common method involves the esterification of 4-fluoro-2-hydroxybenzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Another method involves the direct fluorination of ethyl 2-hydroxybenzoate using a fluorinating agent such as Selectfluor. This reaction is usually performed in an inert solvent like acetonitrile at room temperature.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale esterification processes. The use of continuous flow reactors and automated systems allows for efficient and consistent production. The reaction conditions are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-fluoro-2-hydroxybenzoate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The fluorine atom can be replaced by other nucleophiles such as amines or thiols under appropriate conditions.

    Ester Hydrolysis: The ester group can be hydrolyzed to yield 4-fluoro-2-hydroxybenzoic acid and ethanol in the presence of a strong base or acid.

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium amide or thiourea in polar aprotic solvents like dimethyl sulfoxide.

    Ester Hydrolysis: Strong acids like hydrochloric acid or bases like sodium hydroxide in aqueous solutions.

    Oxidation: Potassium permanganate or chromium trioxide in acidic or neutral conditions.

Major Products Formed

    Nucleophilic Substitution: Substituted benzoates with different functional groups replacing the fluorine atom.

    Ester Hydrolysis: 4-fluoro-2-hydroxybenzoic acid and ethanol.

    Oxidation: 4-fluoro-2-oxobenzoate derivatives.

Scientific Research Applications

Ethyl 4-fluoro-2-hydroxybenzoate has several applications in scientific research:

    Pharmaceuticals: It is used as an intermediate in the synthesis of various pharmaceutical compounds, particularly those with anti-inflammatory and analgesic properties.

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including agrochemicals and dyes.

    Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Material Science: It is employed in the development of new materials with specific properties, such as fluorinated polymers and coatings.

Mechanism of Action

The mechanism of action of ethyl 4-fluoro-2-hydroxybenzoate depends on its application. In pharmaceuticals, it may act by inhibiting specific enzymes or binding to receptors, thereby modulating biological pathways. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for its target, leading to improved efficacy.

Comparison with Similar Compounds

Ethyl 4-fluoro-2-hydroxybenzoate can be compared with other similar compounds such as:

    Ethyl 2-hydroxybenzoate (Ethyl Salicylate): Lacks the fluorine atom, resulting in different chemical and biological properties.

    Mthis compound: Similar structure but with a methyl ester group instead of an ethyl group, leading to variations in reactivity and solubility.

    4-Fluoro-2-hydroxybenzoic Acid: The non-esterified form, which has different solubility and reactivity profiles.

The uniqueness of this compound lies in the combination of the fluorine atom and the ethyl ester group, which imparts specific chemical and biological properties that are valuable in various applications.

Properties

IUPAC Name

ethyl 4-fluoro-2-hydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FO3/c1-2-13-9(12)7-4-3-6(10)5-8(7)11/h3-5,11H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXNJTQFUPJOBMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=C(C=C1)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80625992
Record name Ethyl 4-fluoro-2-hydroxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80625992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1737-21-9
Record name Ethyl 4-fluoro-2-hydroxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80625992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 4-fluoro-2-hydroxybenzoic acid (3.0 g) in ethanol (40 mL) was added thionyl chloride (5.61 mL) at 0° C., and this mixture was heated to reflux for 24 hours. This reaction mixture was concentrated, and this residue was poured into water, and this mixture was extracted with ethyl acetate. This organic layer was washed with water and brine, dried over anhydrous magnesium sulfate. The solvent was removed under reduced pressure to give 4-fluoro-2-hydroxybenzoic acid ethyl ester (3.5 g). To a solution of 4-fluoro-2-hydroxybenzoic acid ethyl ester (3.5 g) in dichloromethane (30 mL) were added N,N-diisopropylethylamine (5.0 g) and (chloromethyl)methyl ether (2.3 g) at 0° C., and this reaction mixture was stirred at room temperature overnight. This reaction mixture was poured into water, and the resulting mixture was extracted with ethyl acetate. This organic layer was washed with water and brine, and dried over anhydrous magnesium sulfate. The solvent was removed under reduced pressure. The residue was purified by column chromatography on silica gel (eluent: ethyl acetate/n-hexane) to give the title compound (2.8 g).
Quantity
3 g
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5.61 mL
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40 mL
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reactant
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Synthesis routes and methods II

Procedure details

4-Fluoro-2-hydroxy-benzoic acid (10.8 g, 0.07 mol), sodium acetate (6.9 g, 0.084 mol), ethyl iodide (55 g, 0.35 mol) and dimethylformamide was stirred at ambient temperature for 48 h. The mixture was poured into water and extracted with n-hexane. The solution was filtered through a plug of silica gel and evaporated. The residue was almost pure product and was used directly in the next step. Yield 10.2 g, 80%.
Quantity
10.8 g
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reactant
Reaction Step One
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6.9 g
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reactant
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55 g
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reactant
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Synthesis routes and methods III

Procedure details

To a solution of 4-fluoro-2-hydroxybenzoic acid compound 3 (20.0 g, 128.11 mmol) in ethanol (100 mL) was added conc. sulfuric acid (10 mL). The resulting mixture was heated in a 120° C. oil bath O/N. The solvent was removed under reduced pressure to give crude product, which was purified by column chromatography (silica gel, 10% EtOAc in hexane) to afford the title compound 4 (19.9 g, 85%) as a colorless solid. 1H NMR 400 MHz (CDCl3) δ: 11.15 (s, 1H), 7.83 (d, J=6.6 Hz, 1H), 7.81 (d, J=6.6 Hz, 1H), 6.62 (dd, J=10.1, 2.3 Hz, 1H), 6.61 (dd, J=7.0, 2.0 Hz, 1H), 4.41 (q, J=7.0 Hz, 2H), 1.42 (t, J=7.0 Hz, 3H); MS (ES) m/z: 185 (M+1)+.
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0 (± 1) mol
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3
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20 g
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10 mL
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100 mL
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reactant
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Yield
85%

Synthesis routes and methods IV

Procedure details

4-Fluoro-2-hydroxy-benzoic acid (10.8 g, 0.07 mol), sodium acetate (6.9 g, 0.084 mol), ethyl iodide (55 g, 0.35 mol) and dimethylformamide was stirred at ambient temperature for 48 h. The mixture was poured into water and extracted with n-hexane. The solution was filtered through a plug of silica gel and evaporated. The residue was almost pure product and was used directly in the next step. Yield 10.2 g, 80%.
Quantity
10.8 g
Type
reactant
Reaction Step One
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6.9 g
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reactant
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55 g
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reactant
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